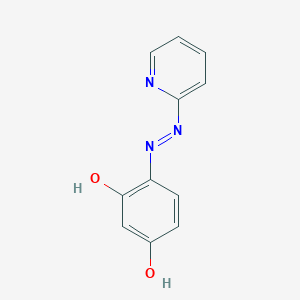

4-(2-吡啶基偶氮)间苯二酚

描述

Synthesis Analysis

The synthesis of PAR involves methods that have been well-documented over the years. One notable approach is its utilization as an analytical reagent for the colorimetric estimation of cobalt, lead, and uranium, highlighting its synthesis for specific sensitivity towards these metals (Pollard, Hanson, & Geary, 1959).

Molecular Structure Analysis

The molecular structure of PAR is designed to facilitate complexation with metal ions, making it an ideal probe for studying metalloproteins and other metal-related biochemical processes. Its structure accounts for different species of metal-PAR complexes across a physiological pH range, emphasizing the significance of experimental conditions on its complexation behavior (Kocyła, Pomorski, & Krężel, 2015).

Chemical Reactions and Properties

PAR undergoes various chemical reactions, notably with heavy metal ions, forming complexes that are highly selective and sensitive. This property is exploited in optical detection mechanisms for trace heavy metal ions in aqueous solutions, demonstrating its utility in environmental monitoring and pollution control (Zhou, Nie, & Du, 2015).

Physical Properties Analysis

The physical properties of PAR, such as its solubility, absorption characteristics, and stability, significantly influence its application in various analytical methods. For instance, its molar absorption coefficients and stability constants with metal complexes provide essential data for its use in colorimetric assays and other detection techniques (Kocyła, Pomorski, & Krężel, 2015).

Chemical Properties Analysis

The chemical properties of PAR, including its acid-base behavior and chelation capacity with different metal ions, are crucial for its analytical applications. Its acid dissociation stages and the formation of metal chelates offer a deep understanding of its functionality as a reagent in metal ion detection and quantification (Iwamoto, 1961).

科学研究应用

用于金属估算的分析试剂: PAR 已被合成并用作比色估算钴、铀和铅等金属的分析试剂。它对钴估算特别敏感,是用于铀的高灵敏度水溶性试剂,也是已发表的用于比色估算铅的第一种水溶性试剂 (Pollard、Hanson 和 Geary,1959 年).

用于研究金属蛋白的显色螯合剂: 它是用于测定金属离子结合生物分子的各种金属离子的浓度和亲和力的常用显色螯合剂。该研究重点研究了其光谱性质及其与多种金属离子在不同 pH 值下形成的配合物的稳定性 (Kocyła、Pomorski 和 Krężel,2015 年).

铅的测定: PAR 在氨-氯化铵介质中与铅(II) 形成配合物,用于分光光度法测定铅。此方法通过萃取和反萃取过程实现了高选择性和灵敏度 (Dagnall、West 和 Young,1965 年).

用于金属离子的液相色谱: PAR 已被评估为用于液相色谱多元素测定的柱前络合剂,为天然水样中的金属离子分析提供了一种可行的方法 (Roston,1984 年).

五价铌的分光光度试剂: 它作为五价铌的显色反应试剂,提供了一种分光光度测定铌的灵敏方法 (Belcher、Ramakrishna 和 West,1962 年).

同时测定镍(II) 和钴(II): PAR 可用于同时测定钴(II) 和镍(II),使用二阶导数分光光度法,该方法简单、快速,无需预先分离 (Ho、Chen 和 Chen,1995 年).

用于偶联反应的高通量筛选: PAR 的汞配合物被用作卤离子化学传感器,用于高通量筛选过渡金属催化的偶联反应。它对卤离子表现出高选择性,并促进了反应中芳基卤化物的定量和定性转化 (Eom 等人,2016 年).

重金属离子的光学检测: 合成了 PAR 功能化的离子微凝胶,用于痕量重金属离子的光学检测。这些微凝胶可以检测具有高选择性和灵敏度的重金属,即使在纳摩尔水平也是如此 (Zhou、Nie 和 Du,2015 年).

作用机制

- Lysozyme’s role is to break down bacterial cell walls by cleaving the β-1,4-glycosidic bonds between N-acetylmuramic acid and N-acetylglucosamine residues .

- The RLS intensity increases linearly with the concentration of lysozyme, allowing for sensitive detection .

Target of Action

Mode of Action

Pharmacokinetics

Action Environment

安全和危害

4-(2-Pyridylazo)resorcinol (PAR) is classified as a skin irritant, serious eye irritant, and may cause respiratory irritation . It is incompatible with oxidizing agents and should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from oxidizing agents .

未来方向

The future directions of 4-(2-Pyridylazo)resorcinol (PAR) research could involve its use in sensor technology for the detection of materials hazardous to the human body, such as viruses, bacterial agents, gases, toxic heavy metals, and other toxic materials . Another potential direction could be the design and synthesis of a PAR-functionalized polyacrylonitrile fiber that could not only remove heavy metal ions, especially mercury, but also can be applied for the simultaneous on-site naked-eye detection of these ions .

属性

IUPAC Name |

4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYNDHYSJRRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52722-53-9 (di-hydrochloride salt) | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061560 | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

1141-59-9, 16593-81-0 | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68T40H95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: PAR acts as a tridentate ligand, coordinating to metal ions through three donor atoms: the resorcinol oxygen, the azo nitrogen, and the pyridyl nitrogen. [, ] This interaction forms stable chelate complexes with various metal ions, often resulting in a distinct color change, making it useful for spectrophotometric analysis. [, , , , ]

A: Yes, auxiliary complexing agents like oxalic, tartaric, and citric acid can influence the kinetics and thermodynamics of PAR complexation reactions. These agents can act as competing ligands, altering the reaction rate and equilibrium constants. []

A: The molecular formula of PAR is C11H9N3O2, and its molecular weight is 215.21 g/mol. []

A: Yes, PAR exhibits characteristic absorption bands in the UV-Vis region. Upon complexation with metal ions, the absorption spectra typically show a bathochromic shift, resulting in intense colors that are useful for spectrophotometric determination. [, , ] Infrared spectroscopy can also be used to identify characteristic bands for coordinated PAR and specific functional groups. []

A: Yes, the stability of PAR complexes can be influenced by the solvent system. For instance, the formation constant of alkaline earth cation-PAR complexes decreases with increasing water content in ethanol-water mixtures. [] Similarly, the acidity constants of PAR show a linear dependence on the mole fraction of acetonitrile in acetonitrile-water mixtures. []

A: The pH of the solution significantly influences the complexation of PAR with metal ions. Optimal pH conditions vary depending on the specific metal ion and the presence of auxiliary ligands. [, , , , , ]

A: While PAR itself might not possess intrinsic catalytic properties, it plays a crucial role in analytical applications by forming detectable complexes with metal ions. This allows for the sensitive and selective determination of various metal ions, including those with catalytic activity. [, , , , ]

A: Yes, density functional theory (DFT) calculations have been performed to evaluate the electric dipole moment and first hyperpolarizabilities of PAR, suggesting its potential for second-order nonlinear optical (NLO) applications. []

A: The tridentate nature of PAR, with its specific donor atoms, is crucial for its strong complexation with various metal ions. Modification of these donor groups would likely affect the stability and selectivity of the resulting complexes. [, ] For instance, replacing the oxygen donor in PAR with sulfur, as in its thiazolyl analog (TAR), can influence the kinetics and spectral properties of the cobalt complexes. []

A: The stability of PAR complexes in solution depends on factors such as pH, the presence of competing ligands, and temperature. [, ] Some complexes, like the ternary complex of iron(III) with PAR and 2,3,5-triphenyl-2H-tetrazolium chloride (TTC), exhibit high stability in chloroform, making them suitable for extractive spectrophotometric determination. []

A: Spectrophotometry is widely used for the determination of metal ions with PAR due to the formation of intensely colored complexes. [, , , , , , , ] Other techniques include flow injection analysis (FIA) [], high-performance liquid chromatography (HPLC) coupled with UV detection or oxidative thin-layer amperometry [, , ], and atomic absorption spectrometry (AAS). [, , ]

A: PAR offers several advantages, including high sensitivity due to the large molar absorptivities of its metal complexes, selectivity towards specific metal ions under optimized conditions, and versatility in its application with various analytical techniques like spectrophotometry, HPLC, and AAS. [, , , , , , , , , , , , , ]

A: Yes, PAR can be used for the preconcentration of metal ions. For example, solid-phase extraction (SPE) techniques employing cartridges with immobilized PAR or its derivatives allow for the selective extraction and preconcentration of target metal ions from complex matrices before analysis. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B72522.png)

![4-Amino-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B72526.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride](/img/structure/B72528.png)